1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
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Overview
Description
1-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride is a chemical compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Mechanism of Action
Target of Action
The primary target of 1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride is indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway .
Mode of Action
The compound acts as an inhibitor of IDO . By inhibiting IDO, it prevents the breakdown of tryptophan, thereby affecting various physiological and pathological processes, including immune response and microbial defense .
Biochemical Pathways
The inhibition of IDO disrupts the kynurenine pathway, leading to an accumulation of tryptophan and a decrease in the production of kynurenine and its metabolites . This can have downstream effects on various biological processes, including neurotransmission and immune regulation .
Preparation Methods
The synthesis of 1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-3-nitroaniline.
Reaction with Sodium Nitrite and Potassium Iodide: The starting material is reacted with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene.
Cyclization: The intermediate undergoes cyclization to form the indole ring system.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.
Scientific Research Applications
1-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
1-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride can be compared with other similar compounds, such as:
1-Methyl-9H-pyrido[3,4-b]indole: Similar structure but without the hydrochloride salt.
1-Methyl-β-carboline: Another indole derivative with similar biological activities.
Tetrahydroharmine: A related compound with a tetrahydroindole ring system.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
IUPAC Name |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-5,8,13-14H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQORCGWGWEVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=CC=CC=C3N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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